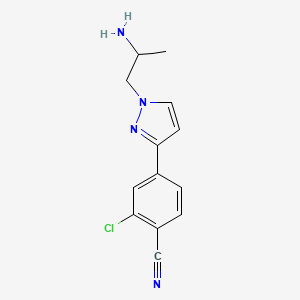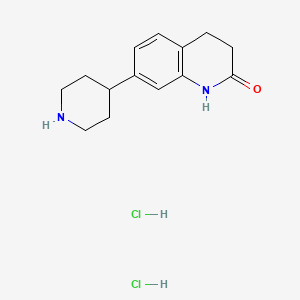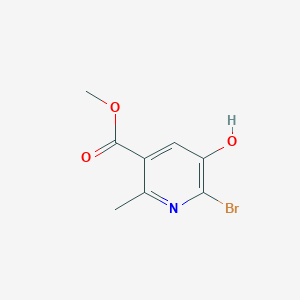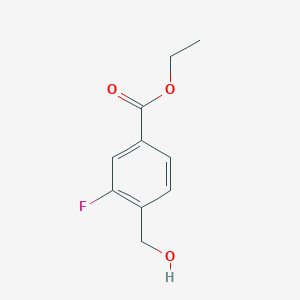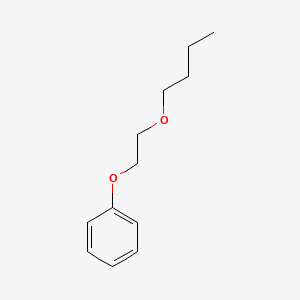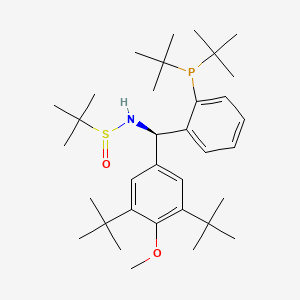
N-Propylpramipexole;Pramipexole Impurity B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pramipexole is a non-ergot dopamine agonist primarily used to treat Parkinson’s disease and restless legs syndrome . This compound has gained attention due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-N-Propyl Pramipexole involves the reaction of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with an alkylating agent. The reaction is typically carried out in the absence of a base, using a solvent from which the resulting N-monoalkylated product selectively precipitates out as a salt . This product can then be converted into the free base or another pharmaceutically accepted salt through treatment with an inorganic base .
Industrial Production Methods: Industrial production of 2-N-Propyl Pramipexole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-N-Propyl Pramipexole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the amino or propyl groups, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted analogs .
科学研究应用
2-N-Propyl Pramipexole has a wide range of scientific research applications:
作用机制
2-N-Propyl Pramipexole acts as a dopamine agonist with specificity for the D2 subfamily of dopamine receptors, including D2, D3, and D4 receptors . By binding to these receptors, it stimulates dopamine activity in the striatum and substantia nigra, which are critical regions involved in motor control and reward pathways . This mechanism helps alleviate symptoms of Parkinson’s disease and restless legs syndrome .
相似化合物的比较
Pramipexole: The parent compound, used for similar therapeutic purposes.
Ropinirole: Another dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
Rotigotine: A dopamine agonist available as a transdermal patch for treating Parkinson’s disease.
Uniqueness: 2-N-Propyl Pramipexole is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dopamine agonists . These differences can influence its efficacy, side effect profile, and suitability for various therapeutic applications .
属性
分子式 |
C13H23N3S |
|---|---|
分子量 |
253.41 g/mol |
IUPAC 名称 |
2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16) |
InChI 键 |
NSHVRDSQVRQBFT-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


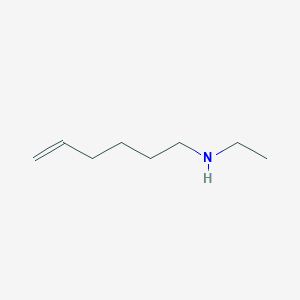
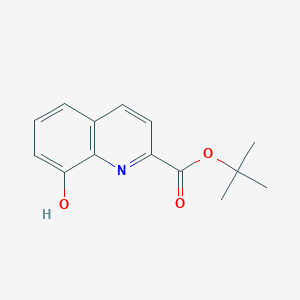
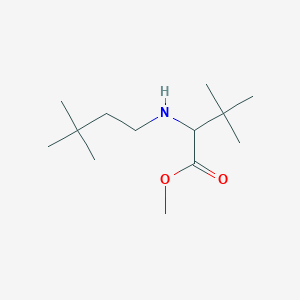
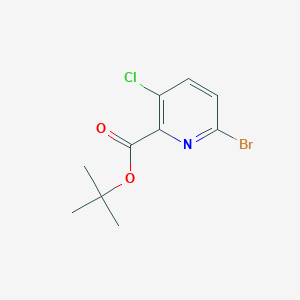
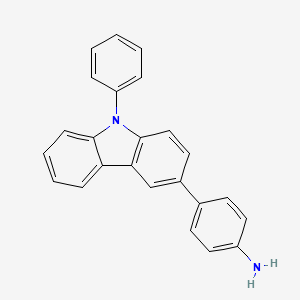

![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride](/img/structure/B13657617.png)
